molecular formula C23H26N4O2S B2995369 N-butyl-4-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide CAS No. 1207001-06-6

N-butyl-4-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide

Cat. No. B2995369
CAS RN: 1207001-06-6
M. Wt: 422.55
InChI Key: DUDXMITUSKSPEM-UHFFFAOYSA-N
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Description

N-butyl-4-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, which are structurally related to the compound , have been extensively studied for their antimicrobial properties . The presence of the thiazole moiety within the compound’s structure could indicate potential as an antimicrobial agent. Research could explore its efficacy against various bacterial strains, determining minimum inhibitory concentrations and mechanisms of action.

Antitubercular Agents

Compounds with benzamide derivatives have shown promise as anti-tubercular agents . Given the structural similarity, “N-butyl-4-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide” could be synthesized and evaluated for activity against Mycobacterium tuberculosis, potentially contributing to the development of new treatments for tuberculosis.

Antioxidant Properties

The compound’s potential to act as an antioxidant could be investigated. This would involve assessing its ability to scavenge free radicals and protect against oxidative stress in biological systems. Such properties are valuable in the development of therapies for diseases where oxidative damage is a contributing factor .

Anticancer Activity

Benzamide derivatives have been linked to antitumor and cytotoxic activities . The compound could be tested on various cancer cell lines to evaluate its potential as a chemotherapeutic agent. Studies could focus on its ability to induce apoptosis, inhibit cell proliferation, and its effects on different signaling pathways.

Analgesic and Anti-inflammatory Applications

The compound’s analgesic and anti-inflammatory potential is another area of interest, as thiazole derivatives have shown such activities . Investigations could determine its effectiveness in reducing pain and inflammation in animal models, which could lead to the development of new pain relief medications.

properties

IUPAC Name

N-butyl-4-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-3-4-13-24-22(29)18-7-11-20(12-8-18)27-15-14-25-23(27)30-16-21(28)26-19-9-5-17(2)6-10-19/h5-12,14-15H,3-4,13,16H2,1-2H3,(H,24,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDXMITUSKSPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-4-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide

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